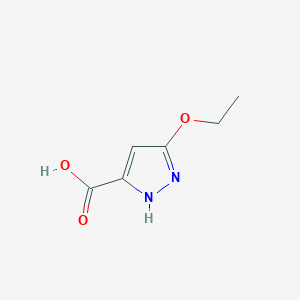

5-Ethoxy-1H-pyrazole-3-carboxylic acid

Description

Significance of Pyrazole (B372694) Carboxylic Acids in Heterocyclic Chemistry

Pyrazole carboxylic acids represent a cornerstone in the field of heterocyclic chemistry, primarily due to their versatile nature as building blocks for more complex molecular architectures. nih.govgoogle.comtdcommons.org The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, imparts a unique combination of chemical properties, including aromaticity and the ability to participate in various chemical transformations. mdpi.com The presence of a carboxylic acid group further enhances their utility, providing a reactive handle for a wide array of synthetic modifications, such as amidation and esterification. researchgate.net

This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring feature in a multitude of biologically active compounds. google.com Pyrazole carboxylic acid derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. google.com Their ability to act as ligands for various biological targets, such as enzymes and receptors, underscores their importance in drug discovery and development. nih.govnih.gov For instance, certain substituted 1H-pyrazole-3-carboxylic acids have been investigated as nicotinic acid receptor agonists for treating dyslipidemia. google.com

Overview of the Ethoxy-Pyrazole Moiety in Organic Synthesis

The incorporation of an ethoxy group onto the pyrazole ring, creating an ethoxy-pyrazole moiety, significantly influences the electronic and steric properties of the molecule. The ethoxy group, an electron-donating substituent, can modulate the reactivity of the pyrazole ring and influence the binding affinity of the molecule to its biological targets. In organic synthesis, the ethoxy group can be introduced through various methods, often involving the reaction of a hydroxyl-pyrazole precursor with an ethylating agent.

Research Landscape and Emerging Directions for 5-Ethoxy-1H-pyrazole-3-carboxylic Acid

While extensive research has been conducted on the broader class of pyrazole carboxylic acids, the specific research landscape for this compound is still developing. Much of the currently available information is found within patent literature and chemical supplier databases, suggesting its primary role as a key intermediate in the synthesis of more complex molecules.

Emerging research on closely related 5-substituted-1H-pyrazole-3-carboxylic acids indicates several promising directions. For example, 5-aryl-1H-pyrazole-3-carboxylic acids have been identified as selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are implicated in cancer. nih.gov Furthermore, derivatives of 5-substituted-1H-pyrazole-3-carboxylic acid are being explored as nicotinic acid receptor agonists. google.com Patents also describe the use of pyrazole-3-carboxylic acid derivatives in developing agents with affinity for cannabinoid receptors. nih.gov

These research trends suggest that this compound likely serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. Future research is expected to focus on the synthesis of a wider range of derivatives of this compound and the systematic evaluation of their biological activities. The exploration of its potential in areas such as kinase inhibition and agricultural chemistry, where other pyrazole derivatives have shown significant promise, represents a fertile ground for future investigations.

Below are some key properties of this compound and a closely related, well-studied compound for comparison.

| Property | This compound | 5-Methyl-1H-pyrazole-3-carboxylic acid |

| CAS Number | 89831-43-6 chemicalbook.com | 402-61-9 |

| Molecular Formula | C₆H₈N₂O₃ chemicalbook.com | C₅H₆N₂O₂ |

| Molecular Weight | 156.14 g/mol chemicalbook.com | 126.11 g/mol |

| Predicted XlogP | 0.7 nih.gov | Not Available |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 4 | 3 |

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-11-5-3-4(6(9)10)7-8-5/h3H,2H2,1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEVZVWMLSOJJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NNC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601283198 | |

| Record name | 5-Ethoxy-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89831-43-6 | |

| Record name | 5-Ethoxy-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89831-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxy-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethoxy-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 5 Ethoxy 1h Pyrazole 3 Carboxylic Acid

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a key handle for derivatization, allowing for the synthesis of esters, amides, and other functional groups through well-established chemical transformations.

The carboxylic acid moiety of pyrazole (B372694) derivatives readily undergoes esterification and amidation to produce a diverse array of new compounds.

Esterification: The reaction of pyrazole-3-carboxylic acids with various alcohols, typically under acidic conditions, yields the corresponding esters. researchgate.net This transformation is a standard method for modifying the properties of the parent acid. For instance, the reaction of a pyrazole carboxylic acid with an alcohol in the presence of an acid catalyst like hydrochloric acid leads to the formation of an ester, although steric hindrance from substituents near the carboxyl group can slow the reaction rate. researchgate.net The synthesis of pyrazole esters is a common strategy in the development of new chemical entities. nih.gov

Amidation: The formation of amides from pyrazole carboxylic acids is a crucial reaction for creating compounds with potential biological activity. nih.govnih.govresearchgate.net This is often achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which then reacts with a primary or secondary amine. dergipark.org.trnih.gov This two-step process is highly efficient for coupling the pyrazole core with various amine-containing fragments, leading to the generation of extensive libraries of pyrazole-3-carboxamides. nih.gov These derivatives are widely explored in medicinal chemistry. nih.govnih.govresearchgate.net

Table 1: Examples of Ester and Amide Derivatives from Pyrazole Carboxylic Acids This table presents examples of related pyrazole ester and amide derivatives found in the literature to illustrate the types of compounds that can be synthesized.

| Derivative Type | Reactants | Resulting Compound Class | Reference |

|---|---|---|---|

| Ester | Pyrazole-3-carboxylic acid + Alcohol (e.g., Methanol, Ethanol) | Pyrazole-3-carboxylates | researchgate.netnih.gov |

| Amide | Pyrazole-3-carbonyl chloride + Amine/Urea | Pyrazole-3-carboxamides | dergipark.org.tr |

| Bis-carboxamide | Pyrazole-3-carbonyl chloride + Diamine | Pyrazole bis-carboxamides |

The conversion of 5-ethoxy-1H-pyrazole-3-carboxylic acid to its corresponding acyl chloride, 5-ethoxy-1H-pyrazole-3-carbonyl chloride, is a critical step for enhancing its reactivity toward nucleophiles. This transformation is typically accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. dergipark.org.tr

The resulting acyl chloride is a highly reactive intermediate that is not usually isolated but is used directly in subsequent reactions. Its importance lies in its ability to readily react with a wide range of nucleophiles, including amines, alcohols, and ureas, to form stable amide and ester linkages under mild conditions. dergipark.org.trnih.gov This strategy is fundamental in the synthesis of complex pyrazole derivatives, as it provides a reliable method for building molecular diversity from the carboxylic acid precursor. dergipark.org.tr

Decarboxylation, the removal of the carboxylic acid group, from a pyrazole ring can be achieved under various conditions, although the reaction can be challenging. For pyrazole-4-carboxylic acids, methods include heating under acidic or basic conditions, or through metal-catalyzed processes. googleapis.comgoogle.com

Acidic Decarboxylation: Heating the pyrazole carboxylic acid in the presence of a strong acid can effect decarboxylation, with temperatures ranging from 50°C to over 200°C. googleapis.comgoogle.com

Basic Decarboxylation: Alternatively, heating with a base such as potassium carbonate or cesium carbonate can also promote the removal of the CO₂ group, typically at temperatures between 40°C and 150°C. googleapis.comgoogle.com

Metal-Catalyzed Decarboxylation: Copper-catalyzed protodecarboxylation has been described for pyrazole systems, often requiring harsh conditions such as high temperatures in the presence of ligands like 1,10-phenanthroline. googleapis.com

While these methods are documented for other pyrazole isomers, they represent potential pathways for the decarboxylation of this compound to yield 5-ethoxy-1H-pyrazole. However, the stability of the resulting product, which may be volatile, is a consideration for its isolation. googleapis.com

Reactivity at the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the substituents attached to it. The C4 position is generally the most susceptible to electrophilic attack.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems, including pyrazoles. wikipedia.org The outcome of such reactions on this compound is dictated by the electronic effects of the existing substituents.

The ethoxy (-OEt) group at the C5 position is an electron-donating group due to resonance, which activates the pyrazole ring towards electrophilic attack. Conversely, the carboxylic acid (-COOH) group at C3 is an electron-withdrawing group, which deactivates the ring. In substituted benzenes, activating groups generally direct incoming electrophiles to the ortho and para positions. libretexts.org In the context of the pyrazole ring, the activating ethoxy group would be expected to direct substitution primarily to the adjacent C4 position. The deactivating effect of the carboxylic acid group would further favor substitution at C4, as it is most distant from the deactivating group.

Therefore, standard electrophilic aromatic substitution reactions are predicted to occur at the C4 position of this compound. These reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst. wikipedia.org

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Reactions: Alkylation or acylation of the ring, though these reactions can be complicated by the presence of the deactivating carboxylic acid group. wikipedia.orgmasterorganicchemistry.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Typical Reagents | Predicted Site of Substitution | Influence of Substituents |

|---|---|---|---|

| Halogenation | Br₂, AlCl₃ | C4 | Activated by C5-OEt, directed away from C3-COOH |

| Nitration | HNO₃, H₂SO₄ | C4 | Activated by C5-OEt, directed away from C3-COOH |

| Sulfonation | Fuming H₂SO₄ | C4 | Activated by C5-OEt, directed away from C3-COOH |

Nucleophilic aromatic substitution (SNAr) on an electron-rich heterocycle like pyrazole is generally difficult unless the ring is substituted with potent electron-withdrawing groups and contains a good leaving group. In the case of this compound, the ring is activated by the electron-donating ethoxy group, making it inherently unreactive towards nucleophiles.

However, nucleophilic displacement of the ethoxy group itself could be a possibility under specific, forceful conditions, or if the pyrazole nitrogen is quaternized to increase the ring's electron deficiency. More commonly, nucleophilic substitution reactions on pyrazoles involve the displacement of a leaving group, such as a halide, that has been installed on the ring via a prior electrophilic substitution reaction. For example, a halogen at the C5 position can be displaced by various nucleophiles. While direct nucleophilic substitution on the unsubstituted ring of this compound is not a favored pathway, its derivatives could be engineered to undergo such reactions.

Despite a comprehensive search for experimental spectroscopic data, detailed research findings for the specific chemical compound This compound are not available in publicly accessible literature and databases.

Entries in chemical databases such as PubChem acknowledge the existence of the compound but explicitly state that no literature data is currently available. uni.lu While spectroscopic information exists for structurally related pyrazole derivatives, the strict requirement to focus solely on "this compound" prevents the extrapolation of this data, as it would not be scientifically accurate for the specified molecule.

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for the following sections:

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Raman Spectroscopy for Complementary Vibrational Analysis

Generating content for these sections without specific experimental data would result in speculation rather than factual reporting. Further research or the publication of experimental results by chemical researchers is required before a scientifically accurate article on the advanced spectroscopic characterization of this compound can be written.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For 5-Ethoxy-1H-pyrazole-3-carboxylic acid, the exact mass and predicted collision cross section (CCS) values provide valuable information for its identification.

The monoisotopic mass of this compound is 156.0535 Da. uni.lu This value is a critical parameter for high-resolution mass spectrometry, allowing for precise identification of the compound.

Predicted Collision Cross Section (CCS) values, which are important for ion mobility spectrometry, have been calculated for various adducts of this compound. These predictions, based on the CCSbase model, offer insights into the ion's size and shape in the gas phase. uni.lu While detailed experimental fragmentation patterns are not widely published, the predicted data for common adducts are summarized in the table below.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 157.06078 | 130.2 |

| [M+Na]⁺ | 179.04272 | 138.7 |

| [M-H]⁻ | 155.04622 | 128.8 |

| [M+NH₄]⁺ | 174.08732 | 148.8 |

| [M+K]⁺ | 195.01666 | 137.2 |

| [M+H-H₂O]⁺ | 139.05076 | 123.8 |

| [M+HCOO]⁻ | 201.05170 | 150.7 |

| [M+CH₃COO]⁻ | 215.06735 | 169.7 |

Data sourced from PubChem. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet or visible radiation by a substance, providing information about its electronic transitions. The absorption of light excites electrons from lower energy molecular orbitals to higher energy ones.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties in the solid state.

A comprehensive search of crystallographic databases indicates that the crystal structure of this compound has not been experimentally determined and reported. While crystal structures for other pyrazole (B372694) derivatives have been resolved and analyzed, such as for 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid, this data is specific to those molecules and does not describe the solid-state structure of this compound. nih.govarkat-usa.org Therefore, detailed information on its unit cell dimensions, space group, and intermolecular interactions remains to be elucidated through future crystallographic studies.

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations

Currently, there are no published studies that have performed detailed quantum chemical calculations on 5-Ethoxy-1H-pyrazole-3-carboxylic acid. Such studies would be invaluable for understanding its fundamental molecular properties.

A dedicated Density Functional Theory (DFT) study for this compound has not been found in the existing literature. This type of analysis is crucial for determining the molecule's most stable three-dimensional shape (optimized geometry), bond lengths, and bond angles. Furthermore, DFT calculations would provide insight into the electronic structure, detailing the distribution of electron density and identifying the most electron-rich and electron-poor regions of the molecule.

Specific Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This analysis is fundamental for predicting the compound's reactivity, as the HOMO and LUMO energies and distributions indicate where the molecule is most likely to act as an electron donor or acceptor in chemical reactions.

Vibrational Frequency Calculations and Spectral Predictions

No studies presenting calculated vibrational frequencies for this compound could be located. Theoretical vibrational analysis, typically performed using methods like DFT, is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the frequencies corresponding to the stretching and bending of different bonds, researchers can assign the peaks observed in experimental spectra, confirming the molecular structure and the nature of its functional groups.

Reaction Mechanism Elucidation

The scientific literature lacks specific mechanistic studies detailing the reaction pathways for the synthesis or subsequent reactions of this compound.

A computational investigation into the reaction pathways, including the identification of transition states and the calculation of activation energies for the formation or reactions of this compound, has not been documented. Such studies are essential for understanding how the reaction proceeds, what intermediates are formed, and what factors control the reaction rate and outcome. This knowledge is critical for optimizing synthetic procedures and predicting the compound's behavior in different chemical environments.

Regioselectivity and Stereoselectivity Predictions

The synthesis of substituted pyrazoles often presents challenges related to regioselectivity, where different constitutional isomers can be formed. Computational chemistry, particularly through methods like Density Functional Theory (DFT), has proven invaluable in predicting and explaining the regiochemical outcomes of pyrazole-forming reactions. rsc.orgresearchgate.net

Theoretical studies on the synthesis of pyrazole (B372694) derivatives have demonstrated that the analysis of transition state energies can accurately predict the favored regioisomer. rsc.org For instance, in the 1,3-dipolar cycloaddition reactions used to form pyrazole rings, DFT calculations can determine the activation energies for the formation of different possible products. The product corresponding to the lowest activation energy pathway is predicted to be the major or exclusive product of the reaction. rsc.org These predictions have shown excellent correlation with experimental results, confirming the regioselectivity observed through techniques like 2D-NMR. rsc.org

The regioselectivity in the synthesis of pyrazoles can be influenced by several factors, including the nature of the substituents on the reacting species and the reaction conditions. nih.govsci-hub.se For example, the reaction of 1,3-dicarbonyl compounds with substituted hydrazines can lead to a mixture of regioisomers. The use of specific solvents, such as fluorinated alcohols, has been shown to dramatically increase the regioselectivity in pyrazole formation. acs.org Computational models can help to elucidate the role of the solvent in stabilizing one transition state over another, thereby guiding the choice of reaction conditions to achieve the desired isomer.

While stereoselectivity is less commonly a factor in the synthesis of the aromatic pyrazole ring itself, it becomes critical when chiral centers are present in the substituents or when the pyrazole ring is part of a larger, more complex molecule. In such cases, computational methods can be employed to predict the diastereomeric or enantiomeric outcome of a reaction. acs.org For instance, in the asymmetric synthesis of chiral molecules containing a pyrazole moiety, computational docking and modeling can help in understanding the interactions between a substrate and a chiral catalyst, thereby predicting the stereochemical course of the reaction.

Table 1: Representative Data from Computational Studies on Regioselectivity in Pyrazole Synthesis

| Reactants | Method | Predicted Major Regioisomer | Experimental Outcome |

| Tosylhydrazones and Nitroalkenes | DFT Calculations | 3,4-diaryl-1H-pyrazoles | Correlated well with DFT calculations |

| 1,3-Diketone and Methylhydrazine | Not Specified | N/A | Formation of regioisomeric mixtures |

| 1,3-Diketone and Methylhydrazine with Fluorinated Alcohols | Not Specified | Increased regioselectivity | Dramatically increased regioselectivity |

| Active Methylene (B1212753) Reagents, Phenylisothiocyanate, and Substituted Hydrazine (B178648) | Semi-empirical Calculations | N/A | One-pot procedure affected chemo- and regio-selectivity |

Molecular Dynamics Simulations in Pyrazole Systems

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, providing valuable information about their conformational flexibility, interactions with solvents, and binding to biological targets. eurasianjournals.comnih.gov For pyrazole-containing systems, MD simulations have been instrumental in exploring their conformational space and understanding their behavior in different environments. eurasianjournals.com

MD simulations of pyrazole derivatives in aqueous solutions have been used to study the hydration shells around the molecule. uomustansiriyah.edu.iq These studies can reveal the number and stability of water molecules interacting with specific sites on the pyrazole ring, such as the nitrogen atoms, which is crucial for understanding the solubility and transport properties of the compound. uomustansiriyah.edu.iq For example, simulations have shown that the hydration shell around the N-H site of a pyrazole can change with temperature. uomustansiriyah.edu.iq

In the context of drug design, MD simulations are frequently used to investigate the stability of a ligand-protein complex. nih.govtandfonline.com After a potential drug molecule, such as a pyrazole derivative, is docked into the active site of a protein, MD simulations can be run to assess whether the molecule remains stably bound in the predicted orientation. nih.gov The root mean square deviation (RMSD) of the ligand and protein atoms over the course of the simulation is often used as a measure of the stability of the complex. nih.gov These simulations provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.govtandfonline.com

Furthermore, MD simulations can be coupled with binding free energy calculations, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method, to provide a more quantitative estimate of the binding affinity of a pyrazole derivative to its target. nih.gov These computational approaches are vital in the lead optimization phase of drug discovery, helping to prioritize compounds for synthesis and experimental testing. eurasianjournals.com

Table 2: Representative Applications of Molecular Dynamics Simulations in Pyrazole Systems

| System | Simulation Focus | Key Findings |

| Pyrazole in aqueous solution | Hydration shell analysis | Temperature-dependent changes in the hydration shell around the N-H site. uomustansiriyah.edu.iq |

| Pyrazole derivative - RET kinase complex | Binding stability and conformation | Identified stable binding mode and key active site residues for inhibition. nih.gov |

| Pyrazole-containing imide derivative - Hsp90α complex | Exploration of binding mode | Elucidated the most likely binding interaction with the protein target. tandfonline.com |

| Pyrazole derivative in various solvents | Solvation effects | Predicted favorable solvents for solubilization based on negative solvation energies. researchgate.net |

Coordination Chemistry of Pyrazole Carboxylic Acid Ligands

Ligand Design Principles for Metal Complexation

The design of pyrazole (B372694) carboxylic acid ligands for specific metal complexation is guided by several key principles. The pyrazole ring itself offers multiple coordination sites, and its behavior can be finely tuned by the nature and position of substituents. nih.gov

Key design considerations include:

Substituent Effects: The electronic and steric properties of substituents on the pyrazole ring significantly influence the coordination behavior of the ligand. For instance, the ethoxy group in 5-Ethoxy-1H-pyrazole-3-carboxylic acid can affect the electron density of the pyrazole ring and introduce steric bulk, which can direct the coordination geometry.

Chelating and Bridging Modes: Pyrazole carboxylic acids can act as both chelating and bridging ligands. nih.gov The carboxylate group can coordinate to a metal center in a monodentate, bidentate, or bridging fashion, while the pyrazole ring provides additional coordination sites through its nitrogen atoms. This versatility allows for the construction of polynuclear complexes and extended networks. researchgate.net

Hard and Soft Acid-Base (HSAB) Principle: The pyrazole group can form strong bonds with soft Lewis acid metal ions, contributing to the stability of the resulting coordination frameworks. rsc.org The carboxylate group, being a harder base, can coordinate to a wider range of metal ions.

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of pyrazole carboxylic acid derivatives to act as versatile linkers has led to their extensive use in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netresearchgate.net These materials are of great interest due to their high porosity, tunable structures, and potential applications in gas storage, catalysis, and sensing. researchgate.netdntb.gov.ua

The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the metal salt and the pyrazole carboxylic acid ligand are reacted in a suitable solvent at elevated temperatures. researchgate.net The resulting structures are then characterized by techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, thermogravimetric analysis (TGA), and infrared (IR) spectroscopy. researchgate.netrsc.org

For instance, two zinc-based MOFs, MOF-1 and MOF-2, were synthesized using a pyrazole-functionalized carboxylic acid ligand. The introduction of an auxiliary linear ligand in MOF-2 resulted in an enlarged pore dimension, demonstrating how the final structure can be tuned. rsc.orgrsc.org

Influence of Reaction Parameters on Coordination Modes (e.g., pH, Temperature)

The coordination mode of pyrazole carboxylic acid ligands can be highly sensitive to reaction parameters such as pH and temperature. These parameters can influence the deprotonation state of the carboxylic acid and the pyrazole ring, as well as the kinetic and thermodynamic control of the reaction. rsc.orgdntb.gov.ua

pH: The pH of the reaction medium plays a crucial role in determining the final structure of the coordination compound. mocedes.org For example, the deprotonation of the carboxylic acid group is pH-dependent, which in turn affects its coordination to the metal center. Studies on the binding of pyrazole to liver alcohol dehydrogenase have shown that the binding affinity is pH-dependent, highlighting the importance of protonation states. nih.gov In some cases, adjusting the pH can lead to the formation of different isomers of coordination polymers. dntb.gov.ua

Temperature: The reaction temperature can also have a significant impact on the resulting coordination compound. An increase in temperature can lead to structural transformations and the formation of different phases. researchgate.net For example, in the synthesis of cobalt(II) complexes with a pyridylpyrazole ligand, different reaction temperatures led to the formation of a 0D mononuclear structure, a 2D framework, and a 3D framework. rsc.org

A study on the synthesis of cobalt(II) complexes with 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid demonstrated this sensitivity. At 110 °C, a mononuclear complex was formed. Increasing the temperature to 130 °C resulted in a two-dimensional structure. Changing the metal-to-ligand ratio at 130 °C yielded a three-dimensional framework. rsc.org

Structural Diversity and Supramolecular Assembly in Coordination Compounds

The combination of versatile coordination modes and the influence of reaction parameters leads to a remarkable structural diversity in coordination compounds derived from pyrazole carboxylic acid ligands. These compounds can range from simple mononuclear complexes to intricate polynuclear clusters and extended 1D, 2D, and 3D frameworks. rsc.orgbohrium.com

Research Applications and Structure Activity Relationship Sar Studies in Biological Systems

Pyrazole (B372694) Carboxylic Acids as Scaffolds in Medicinal Chemistry Lead Generation

The pyrazole nucleus is considered a privileged scaffold in drug discovery, meaning it is a molecular framework that can be used to develop ligands for multiple, distinct biological targets. nih.gov The incorporation of a carboxylic acid group creates the pyrazole carboxylic acid scaffold, which has demonstrated significant potential in generating lead compounds for therapeutic development. These scaffolds are building blocks for synthesizing more complex molecules with tailored properties. uni.lu The versatility and established biological activity of pyrazole derivatives make them a focal point for medicinal chemists aiming to develop new and effective therapeutics. eurekaselect.com

The design and synthesis of novel pyrazole-based compounds are central to their exploration as potential chemotherapeutic agents. sigmaaldrich.comgoogle.com The synthesis process often involves multi-step reactions to create derivatives with various substitutions, which are then evaluated for biological activity. For instance, a common synthetic route involves the reaction of a diketone with a hydrazine (B178648) compound. chemicalbook.com One reported synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid starts from 3,5-dimethyl-1H-pyrazole, which is oxidized and then acidified to yield the final product. researchgate.net Another approach involves the hydrolysis of the corresponding ester, such as ethyl 5-ethoxy-1H-pyrazole-3-carboxylate, to yield the carboxylic acid. google.comresearchgate.net

The strategic design of these compounds is crucial for their interaction with biological targets. Modifications to the pyrazole core allow for the modulation of the compound's physicochemical properties and its binding affinity to specific proteins. uni.lu For example, a series of 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives were synthesized and evaluated for analgesic, anti-inflammatory, and anticancer activities, demonstrating the scaffold's adaptability for different therapeutic targets. nih.gov

Fragment-based lead discovery (FBLD) is a strategy in drug design that begins by screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. nih.gov Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound. The 5-phenyl-1H-pyrazole-3-carboxylic acid scaffold has been identified as a "privileged fragment" for the discovery of inhibitors for targets like Factor XIa (FXIa). nih.gov

In this approach, the pyrazole carboxylic acid core serves as an anchor, and different chemical groups are added to explore interactions with the target protein's binding pockets. nih.gov This strategy allows for the efficient exploration of chemical space and the generation of novel inhibitors. nih.gov The use of the pyrazole scaffold in FBLD highlights its importance as a foundational element for building potent and selective modulators of disease-related proteins. nih.gov

Investigation of Molecular Mechanisms of Action

Understanding how pyrazole derivatives exert their biological effects is a critical area of research. These investigations often focus on enzyme inhibition and the cellular pathways involved in disease, particularly cancer.

The pyrazole carboxylic acid structure has proven effective as a basis for developing enzyme inhibitors for various targets. uni.lu

Factor XIa (FXIa) Inhibition: FXIa is a key enzyme in the blood coagulation cascade and a target for developing new anticoagulants. nih.gov Derivatives of 5-phenyl-1H-pyrazole-3-carboxamide have been designed as potent FXIa inhibitors. nih.gov The pyrazole core is a key part of the pharmacophore that interacts with the enzyme's active site. nih.gov

Other Enzyme Targets: Pyrazole derivatives have shown inhibitory activity against a range of other enzymes. Some have been evaluated as inhibitors of endothelin-1 (B181129), a potent vasoconstrictor, for potential use in cardiovascular diseases. sci-hub.se Additionally, pyrazole-based compounds have been investigated as inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) and enkephalinase. nih.gov

The ability to modify the substituents on the pyrazole ring allows for the fine-tuning of inhibitory activity and selectivity for the target enzyme. nih.govsci-hub.se

A significant body of research has focused on the anticancer properties of pyrazole derivatives. sigmaaldrich.com These compounds have been shown to inhibit the growth of various cancer cell lines through different mechanisms. uni.lunih.gov

Studies have shown that pyrazole derivatives can induce cell cycle arrest, a process that halts cell division. For example, some pyrazole compounds cause cancer cells to accumulate in a specific phase of the cell cycle, preventing them from proliferating. This effect is a key indicator of potential anticancer activity. The table below summarizes the antiproliferative activity of some representative pyrazole derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | Activity Metric | Result | Reference |

| Pyrazole Derivative 3 | Breast Cancer (MCF7) | Growth Inhibition | 49.88% | |

| Pyrazole Derivative 12 | Renal Cancer (UO-31) | Growth Inhibition | 42.81% | |

| Pyrazole Derivative 17 | Leukemia (SR) | Growth Inhibition | 44.95% | |

| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | - | IC₅₀ | 49.85 µM | sigmaaldrich.com |

This table presents data for various pyrazole derivatives, not specifically 5-Ethoxy-1H-pyrazole-3-carboxylic acid.

In addition to halting the cell cycle, many pyrazole-based anticancer agents work by inducing apoptosis, or programmed cell death. sigmaaldrich.com This is a critical mechanism for eliminating cancerous cells. Research has shown that certain pyrazole derivatives can trigger apoptosis in human leukemia, breast cancer, and other tumor cell lines. sigmaaldrich.comnih.gov

The induction of apoptosis is often confirmed by observing characteristic cellular changes and measuring the activity of key proteins in the apoptotic pathway. For example, studies on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides demonstrated that these compounds could induce significant cell apoptosis. sigmaaldrich.com The ability of the pyrazole scaffold to be incorporated into molecules that trigger this essential anticancer mechanism underscores its importance in oncological research. sigmaaldrich.com

Structure-Activity Relationships for Biological Efficacy

The biological efficacy of compounds derived from the pyrazole scaffold is intricately linked to the nature and position of substituents on the heterocyclic ring. While direct Structure-Activity Relationship (SAR) studies on this compound are not extensively detailed in the available literature, a comprehensive understanding can be extrapolated from studies on analogous pyrazole-3-carboxylic acid derivatives. The pyrazole core is recognized as a "biologically privileged" structure, appearing in numerous active pharmaceutical ingredients. nih.gov

Research into pyrazole-based inhibitors of metalloproteases like meprin α and meprin β reveals critical SAR insights. For instance, in a series of 3,4,5-substituted pyrazoles, the introduction of acidic carboxyphenyl moieties at position 3(5) showed a notable increase in activity against meprin β, particularly with meta-substitution. nih.gov This suggests that the carboxylic acid group, as present in this compound, is a key pharmacophoric feature. Further exploration by replacing the carboxylic acid with bioisosteres generally improved activity against meprin β. nih.gov The size and nature of other substituents are also crucial; while 3,5-diphenylpyrazole (B73989) was a potent meprin α inhibitor, replacing a phenyl group with smaller methyl or benzyl (B1604629) groups led to a decrease in activity. nih.gov

In the context of anticancer agents, SAR studies on 1-aryl-1H-pyrazole-fused curcumin (B1669340) analogues provide further relevant principles. The presence of hydrophobic groups on the pyrazole ring, such as phenyl groups at positions 1 and 3, was associated with superior cytotoxicity. nih.gov Conversely, derivatives featuring a 3-carboxy-1H-pyrazole were found to be less cytotoxic. nih.gov The substitution on other parts of the molecule also plays a role; in many cases, replacing an alkoxy group (like the ethoxy group in the title compound) with a hydroxy group enhanced cytotoxicity. nih.gov Additionally, studies on other pyrazole derivatives have shown that the presence of electron-withdrawing groups, such as fluoro, chloro, or bromo substituents, can enhance antimicrobial activity. researchgate.net

These findings collectively indicate that the biological activity of pyrazole derivatives is a delicate balance of electronic effects, steric factors, and the hydrophilic-hydrophobic properties of the substituents. The ethoxy group at position 5 and the carboxylic acid at position 3 of the title compound are significant determinants of its potential biological profile, influencing receptor binding, cell permeability, and metabolic stability. nih.govresearchgate.net

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Pyrazole Derivatives

| Scaffold/Series | Moiety/Substituent Variation | Impact on Biological Efficacy | Target/Assay | Reference |

| 3,4,5-Substituted Pyrazoles | Introduction of acidic carboxyphenyl moieties | Increased activity against meprin β | Meprin β Inhibition | nih.gov |

| 3,4,5-Substituted Pyrazoles | Replacement of phenyl with methyl or benzyl groups | Decreased inhibitory activity | Meprin α Inhibition | nih.gov |

| 1-Aryl-1H-pyrazole Curcumin Analogues | 3-Carboxy-1H-pyrazole group | Lower cytotoxicity on MDA-MB-231 and HepG2 cells | Anticancer (Cytotoxicity) | nih.gov |

| 1-Aryl-1H-pyrazole Curcumin Analogues | Replacement of alkoxy with a hydroxy group | Increased cytotoxicity in most cases | Anticancer (Cytotoxicity) | nih.gov |

| 3-Aryl-pyrazole-5-carbonitriles | Presence of electron-withdrawing groups (F, Cl, Br) | Enhanced antimicrobial activity | Antibacterial/Antifungal | researchgate.net |

| 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid | Various amide and ester derivatives | Significant efficacy as endothelin-1 antagonists | Endothelin-1 Antagonism | nih.gov |

Role as Intermediates for Bioactive Molecule Synthesis

This compound is a valuable heterocyclic building block in organic and medicinal chemistry. eurekaselect.com Its structural features—a reactive carboxylic acid group, a nucleophilic pyrazole ring, and an ethoxy substituent—make it a versatile intermediate for the synthesis of more complex, biologically active molecules. eurekaselect.com The pyrazole carboxylic acid moiety is a significant scaffold for compounds with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. eurekaselect.com

The primary role of this compound in synthesis is to serve as a precursor for various derivatives. The carboxylic acid function can be readily converted into esters, amides, and acid hydrazides, allowing for the introduction of diverse functional groups and the construction of larger molecular architectures. nih.gov For example, pyrazole-3-carboxylic acids are used to synthesize pyrazole-3-carboxamides, a class of compounds investigated for various pharmaceutical applications. google.com The synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid hydrazide from its corresponding ethyl ester demonstrates a typical transformation pathway that can be applied to this compound. nih.gov

Furthermore, pyrazole dicarboxylic acids and their mono-acid counterparts are synthesized from precursors like dimethylpyrazole, highlighting the established routes to this class of intermediates. chemicalbook.com The synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid, another important intermediate, often proceeds through a pyrazole carboxylic ester which is then hydrolyzed. google.comtdcommons.org This underscores the fundamental role of pyrazole carboxylic acids and their esters as pivotal points in multi-step synthetic sequences. They are essential for creating libraries of compounds for drug discovery, where modifications on the pyrazole core can be systematically explored to optimize biological activity. nih.govnih.govresearchgate.net

Table 2: Examples of Bioactive Molecules Synthesized from Pyrazole Carboxylic Acid Intermediates

| Precursor Intermediate | Synthetic Transformation | Resulting Bioactive Molecule/Class | Potential Application | Reference |

| Ethyl 3-aryl-5-methyl-1-phenyl-1H-pyrazol-4-carboxylate | Refluxing with hydrazine hydrate (B1144303) | 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid hydrazide | Antimicrobial, Antioxidant | nih.gov |

| 5-substituted-1H-pyrazole-3-carboxylic ester | Hydrolysis | 5-substituted-1H-pyrazole-3-carboxylic acid | General intermediate | google.com |

| 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid | Amidation/Esterification | Various amide and ester derivatives | Endothelin-1 Antagonists | nih.gov |

| 5-Aminopyrazole derivatives | Condensation/Cyclization | Fused pyrazole systems (e.g., Pyrazolopyrimidines) | Anticancer, Antimicrobial, Enzyme Inhibitors | nih.gov |

| 2,4-Diketocarboxylic acid esters | Reaction with N-Alkyl hydrazines | 1-Alkyl-pyrazole-5-carboxylic acid esters | Vasoactive/Spasmolytic agents | google.com |

Other Emerging Research Applications (e.g., Photocatalysis by Coordination Polymers)

Beyond its role in medicinal chemistry, an emerging application for pyrazole carboxylic acid derivatives lies in materials science, specifically in the construction of coordination polymers (CPs) with functional properties like photocatalysis. While research on this compound itself is limited in this area, studies on the closely related ligand 5-hydroxy-1H-pyrazole-3-carboxylic acid (hpcH₃) provide strong evidence for this potential application. rsc.orgdocumentsdelivered.com

Coordination polymers are crystalline materials formed by the self-assembly of metal ions with organic ligands. The pyrazole carboxylic acid structure is an excellent candidate for a ligand because its nitrogen atoms and carboxylate oxygen atoms can coordinate with metal centers, bridging them to form extended one-, two-, or three-dimensional networks. rsc.orgacs.org

Researchers have successfully synthesized novel coordination polymers using 5-hydroxy-1H-pyrazole-3-carboxylic acid with transition metals such as Manganese (Mn²⁺) and Cadmium (Cd²⁺). rsc.orgrsc.org These resulting CPs have demonstrated excellent photocatalytic activities for the degradation of organic pollutants, such as methylene (B1212753) blue (MB), under visible light. rsc.orgacs.org For instance, a cadmium-based CP achieved a 96.7% degradation of MB within 90 minutes. rsc.org The high photocatalytic efficiency is attributed to the structure of the CP, where the pyrazole-based ligand facilitates light absorption and participates in the electron transfer processes necessary for generating reactive oxygen species that degrade the pollutant. rsc.orgacs.org This suggests that this compound could similarly be employed to design and synthesize new CPs with tailored photocatalytic or other material properties.

Table 3: Photocatalytic Degradation Efficiency of Coordination Polymers (CPs) Based on a Pyrazole Carboxylic Acid Ligand

| Coordination Polymer | Ligand | Metal Ion | Pollutant | Degradation Efficiency | Time | Reference |

| [Mn(hpcH)(H₂O)₂]·H₂O | 5-hydroxy-1H-pyrazole-3-carboxylic acid | Mn²⁺ | Methylene Blue (MB) | High Activity | Not specified | rsc.org |

| [Cd(hpcH)(DMF)(H₂O)] | 5-hydroxy-1H-pyrazole-3-carboxylic acid | Cd²⁺ | Methylene Blue (MB) | 96.7% | 90 min | rsc.org |

| [M(cmpc)(H₂O)₃] (M=Co, Ni) | 1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid | Co²⁺, Ni²⁺ | Not specified | Excellent Performance | Not specified | acs.org |

Conclusion and Future Research Perspectives

Summary of Key Advancements in 5-Ethoxy-1H-pyrazole-3-carboxylic Acid Research

Research into this compound and its derivatives has primarily focused on their synthetic accessibility and their potential as pharmacologically active agents. The pyrazole (B372694) core is a well-established privileged scaffold in medicinal chemistry, known for a wide range of biological activities. google.comresearchgate.net Key advancements have centered on the development of synthetic methodologies to access functionalized pyrazole carboxylic acids. These methods often involve the cyclocondensation of β-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives, followed by functional group manipulations. researchgate.netresearchgate.net For instance, the synthesis of related pyrazole-3-carboxylic acids has been achieved through methods like the hydrolysis of corresponding esters or the oxidation of methyl groups. researchgate.netchemicalbook.com

Derivatives of the 5-alkoxy-1H-pyrazole-3-carboxylic acid scaffold have shown significant promise in drug discovery. For example, related 5-substituted-1H-pyrazole-3-carboxylic acid derivatives have been identified as nicotinic acid receptor RUP25 agonists, which are of interest for treating dyslipidemia. google.com Furthermore, the broader class of pyrazole-3-carboxylic acid amides has been explored for various therapeutic applications, including as acrosin inhibitors and anti-inflammatory agents. nih.govnih.gov The structural analogue, 5-acetyl-1H-pyrazole-3-carboxylic acid, serves as a critical starting material for Darolutamide, an anti-androgen medication used in the treatment of prostate cancer, highlighting the industrial and medicinal importance of this class of compounds. tdcommons.orgchemicalbook.com

Identification of Underexplored Research Avenues

Despite the established utility of the pyrazole-3-carboxylic acid core, several research avenues concerning this compound remain largely unexplored.

Detailed Biological Profiling: While the broader class of pyrazoles is known for diverse bioactivity, a comprehensive screening of this compound and its simple derivatives against a wide array of biological targets is lacking. mdpi.com Its potential in areas such as neurodegenerative diseases, where other pyrazole derivatives have shown promise, is yet to be investigated. researchgate.net

Mechanism of Action Studies: For derivatives that have shown biological activity, detailed mechanistic studies to elucidate their specific molecular targets and pathways are often needed. Understanding how the 5-ethoxy group influences binding and activity compared to other substituents would provide valuable structure-activity relationship (SAR) insights.

Physicochemical Property Optimization: There is an opportunity to systematically investigate how modifications to the this compound scaffold affect key drug-like properties such as solubility, metabolic stability, and bioavailability. nih.gov

Potential for Advanced Materials and Catalytic Applications

The application of this compound extends beyond the realm of life sciences into materials science and catalysis, areas that are currently underexplored.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Pyrazole-carboxylic acids are excellent ligands for the construction of coordination polymers and MOFs due to the presence of multiple coordination sites (the pyrazole nitrogen atoms and the carboxylate group). researchgate.net The ethoxy substituent could influence the resulting network's topology and pore characteristics, potentially leading to materials with novel gas sorption, separation, or sensing properties.

Corrosion Inhibition: Heterocyclic compounds containing nitrogen and oxygen atoms are often effective corrosion inhibitors. The potential of this compound to form protective films on metal surfaces warrants investigation.

Catalysis: Pyrazole derivatives can serve as N-heterocyclic carbene (NHC) precursors or as ligands for transition metal catalysts. google.com The specific electronic and steric properties imparted by the ethoxy and carboxylic acid groups could be harnessed to develop novel catalysts for a range of organic transformations.

Strategic Directions for Future Synthetic and Mechanistic Investigations

Future research should be strategically directed to unlock the full potential of this compound.

Development of Novel Synthetic Routes: While classical methods are available, the development of more efficient, scalable, and environmentally benign synthetic strategies is crucial for industrial applications. tdcommons.org This includes exploring one-pot syntheses and catalytic C-H functionalization to introduce diversity to the pyrazole core. researchgate.net

Mechanistic Elucidation of Formation: Detailed mechanistic studies of the cyclocondensation reactions leading to the pyrazole ring would enable better control over regioselectivity, which is a common challenge in pyrazole synthesis. researchgate.net This is particularly important when using unsymmetrical starting materials.

Library Synthesis and High-Throughput Screening: A strategic approach would involve the creation of a diverse library of derivatives based on the this compound scaffold. This could be achieved by modifying the carboxylate group (e.g., forming amides and esters) and by substitutions on the pyrazole nitrogen. mdpi.comdergipark.org.tr Subsequent high-throughput screening against various biological and material-based targets could rapidly identify new leads and applications.

Computational Modeling: In silico studies, including DFT calculations and molecular docking, can provide valuable insights into the electronic properties, reactivity, and potential biological interactions of this molecule and its derivatives. researchgate.net This can help rationalize experimental findings and guide the design of new compounds with enhanced properties. nih.gov

Q & A

Q. What are the common synthetic routes for 5-Ethoxy-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or ethoxymalonate precursors. For example:

- Route 1 : Condensation of ethoxy-substituted β-keto esters with hydrazines under acidic or basic conditions. Temperature (50–80°C) and solvent choice (e.g., ethanol, DMF) critically affect cyclization efficiency and regioselectivity .

- Route 2 : Hydrolysis of ethyl ester intermediates (e.g., ethyl 5-ethoxy-1H-pyrazole-3-carboxylate) using NaOH or LiOH in aqueous THF, followed by acidification to isolate the carboxylic acid .

Key factors : Solvent polarity, catalyst (e.g., NaN₃ in DMF ), and reaction time. Yields range from 60–85% depending on purification methods (recrystallization vs. column chromatography).

Q. What spectroscopic and analytical methods are most reliable for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regiochemistry and substituent positions. The ethoxy group shows a triplet near δ 1.3 ppm (CH₃) and a quartet near δ 4.1 ppm (CH₂), while the carboxylic acid proton appears as a broad peak at δ 10–12 ppm .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1250 cm⁻¹ (C-O-C of ethoxy group) .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., calculated for C₇H₈N₂O₃: 168.0535) .

- X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding networks in solid-state structures .

Q. How does the ethoxy substituent at the 5-position influence the compound’s reactivity and solubility?

- Reactivity : The electron-donating ethoxy group directs electrophilic substitution to the 4-position of the pyrazole ring. It also stabilizes intermediates in nucleophilic acyl substitution reactions involving the carboxylic acid group .

- Solubility : Enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen bonding from the carboxylic acid. Ethoxy improves lipid solubility, aiding membrane permeability in biological assays .

Advanced Research Questions

Q. How can contradictory data on the regioselectivity of pyrazole ring substitutions be resolved?

Discrepancies often arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). Strategies include:

- Computational Modeling : DFT calculations to predict favored transition states for substituent addition .

- Isotopic Labeling : Using ¹⁵N-labeled hydrazines to track nitrogen incorporation in the pyrazole ring .

- Controlled Experiments : Systematic variation of temperature, solvent, and catalysts (e.g., CuI for Sonogashira coupling) to isolate intermediates .

Example : X-ray structures from analogous compounds (e.g., ethyl 1H-1-(4-chlorophenyl)-5-phenylpyrazole-3-carboxylate) confirm substitution patterns .

Q. What strategies optimize multi-step synthesis yields for derivatives like amides or esters?

- Protection/Deprotection : Use of tert-butyl groups to protect the carboxylic acid during pyrazole ring functionalization, followed by TFA cleavage .

- One-Pot Reactions : Sequential coupling (e.g., esterification followed by Suzuki-Miyaura cross-coupling) minimizes intermediate isolation losses .

- Catalysis : Pd(PPh₃)₄ for C-C bond formation or lipases for enantioselective ester hydrolysis .

Case Study : Synthesis of 5-Ethoxy-1H-pyrazole-3-carboxamide achieved 78% yield via carbodiimide-mediated coupling with NH₃/MeOH .

Q. How does tautomeric behavior impact the biological activity of this compound derivatives?

The pyrazole ring exists in dynamic equilibrium between 1H- and 2H-tautomers, affecting binding to biological targets (e.g., enzymes or receptors).

- Analysis Methods :

- Biological Implications : 1H-tautomers often show higher affinity for kinases due to optimal hydrogen-bonding geometry .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Purity Verification : Use HPLC (≥95% purity) and elemental analysis to rule out impurities .

- Standardized Conditions : Compare data under identical conditions (e.g., DSC for melting points at 5°C/min heating rate) .

- Collaborative Studies : Cross-validate results with independent labs using shared reference samples (e.g., NIST-certified compounds) .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

- Software : Gaussian (DFT calculations), AutoDock (docking studies), and ChemDraw (mechanistic simulations).

- Parameters : Solvent effects (SMD model), transition-state geometries, and Fukui indices for electrophilicity/nucleophilicity .

Application Example : MD simulations revealed the ethoxy group’s role in stabilizing π-π interactions with aromatic residues in COX-2 inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.